2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide 2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 30763-03-2
VCID: VC3822402
InChI: InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide

CAS No.: 30763-03-2

Cat. No.: VC3822402

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide - 30763-03-2

Specification

CAS No. 30763-03-2
Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
IUPAC Name 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C9H8N2O4S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)16(11,14)15/h1-4H,5H2,(H2,10,12)
Standard InChI Key NYFAVHAAOOLHRQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N

Introduction

Chemical Structure and Nomenclature

The IUPAC name of this compound is 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, with the molecular formula C₉H₈N₂O₄S and a molecular weight of 240.24 g/mol. Its structure consists of a benzothiazole ring system fused with a sulfonamide group (1,1,3-trioxo configuration) and an acetamide side chain. Key structural features include:

  • Benzothiazole core: A bicyclic system containing sulfur and nitrogen atoms.

  • Sulfonamide group: The 1,1,3-trioxo modification introduces two sulfonyl oxygen atoms and a ketone group.

  • Acetamide substituent: A secondary amide linked to the benzothiazole nitrogen.

The InChI Key (NYFAVHAAOOLHRQ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)S(=O)(=O)N(C2=O)CC(=O)N) provide unambiguous identifiers for this compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the condensation of 2-aminobenzenesulfonamide with acetic anhydride under reflux conditions . The reaction proceeds via intermediate formation of a sulfonamide-acetic acid derivative, followed by cyclization to form the benzothiazole ring. Key steps include:

  • Acylation: Reaction of 2-aminobenzenesulfonamide with acetic anhydride to form N-(2-sulfamoylphenyl)acetamide.

  • Oxidation: Treatment with an oxidizing agent (e.g., sodium hypochlorite) to introduce the trioxo group .

  • Cyclization: Acid-catalyzed intramolecular cyclization to yield the final product.

Industrial-Scale Optimization

Patent literature describes continuous flow processes to enhance yield and purity . For example, a 2016 patent (WO2017115137A1) outlines a method using sodium hypochlorite as an oxidizing agent, achieving conversions exceeding 90% under optimized conditions . Industrial protocols often employ catalysts like p-toluenesulfonic acid to accelerate cyclization.

Table 1: Representative Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Reactant Ratio1:1.2 (amine:anhydride)1:1.05 (amine:anhydride)
Temperature80–100°C120–150°C
CatalystNonep-Toluenesulfonic acid
Yield65–75%85–92%

Physicochemical Properties

Experimental data for 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide remain limited, but analogous compounds provide insights:

  • logP: Estimated at 0.8–1.2, indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under ambient conditions but hydrolyzes in strong acidic or basic environments.

Biological Activity and Mechanisms

Antimicrobial Properties

A 2017 study synthesized 21 benzothiazole-acetamide derivatives and evaluated their activity against Staphylococcus aureus and Candida albicans. The target compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, comparable to standard antibiotics . Proposed mechanisms include:

  • Enzyme inhibition: Binding to microbial dihydrofolate reductase (DHFR), disrupting folate synthesis .

  • Membrane disruption: Interaction with phospholipid bilayers, causing leakage of cellular contents .

Applications in Medicinal and Industrial Chemistry

Pharmaceutical Development

  • Antimicrobial agents: Lead optimization efforts focus on enhancing potency against multidrug-resistant strains .

  • Anticancer candidates: Preliminary screens show moderate activity against breast cancer cell lines (IC₅₀ = 50 µM) .

Industrial Uses

  • Dye intermediates: The benzothiazole core serves as a chromophore in textile dyes.

  • Herbicidal intermediates: Patent literature highlights its role in synthesizing mesosulfuron-methyl, a sulfonylurea herbicide .

Recent Research Advancements

Structural Modifications

A 2021 study explored N-cyclooctyl derivatives to improve bioavailability. The cyclooctyl analog demonstrated a 2.5-fold increase in solubility compared to the parent compound .

Green Synthesis Initiatives

Recent efforts emphasize solvent-free reactions and biocatalytic methods to reduce environmental impact. For example, lipase-mediated acetylation achieved a 78% yield under mild conditions .

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